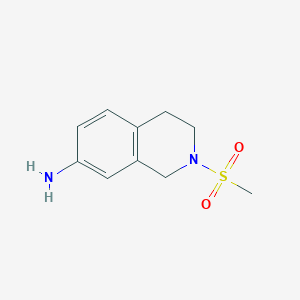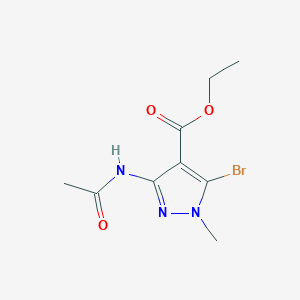![molecular formula C12H10N4O2S B3073511 3-(7-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid CAS No. 1018052-13-5](/img/structure/B3073511.png)
3-(7-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Übersicht
Beschreibung
The compound “3-(7-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle has been described as a potentially viable bio-isostere of the carboxylic acid functional group . It has been proposed as a possible surrogate of the purine ring due to its structural similarities .
Synthesis Analysis
The synthesis of TP derivatives has been reported in various studies . For example, the TP heterocycle was first reported in 1909 by Bulow and Haas . Over the years, the TP scaffold has found numerous applications in medicinal chemistry . Different synthetic methods have been developed to access these heterocyclic compounds with nitrogenous rings, such as triazolopyrimidines .
Molecular Structure Analysis
The TP heterocycle is an example of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .
Chemical Reactions Analysis
The TP heterocycle has proved to be a versatile scaffold with applications beyond isosteric replacement strategies . Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Wissenschaftliche Forschungsanwendungen
Structural Elucidation and Antimicrobial Evaluation
Research has demonstrated the utility of thiophene-based compounds in the synthesis of novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones with antimicrobial activities. A study by Gomha et al. (2018) utilized 1,3-Di(thiophen-2-yl)prop-2-en-1-one in synthesizing two new series of these compounds, which showed mild antimicrobial activities upon evaluation. The study highlights the potential of such compounds in developing new antimicrobial agents (Gomha et al., 2018).
Synthesis and Characterization for Antibacterial Activity
Another study by Lahmidi et al. (2019) reported on the synthesis, crystal structure, and antibacterial activity of a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring. This compound exhibited antibacterial activity against various microbial strains, showing its potential as a base for developing new antibacterial agents (Lahmidi et al., 2019).
Tuberculostatic Activity
Titova et al. (2019) explored the synthesis of structural analogs of a promising antituberculous agent, highlighting the importance of thiophene derivatives in the fight against tuberculosis. The compounds synthesized showed potential tuberculostatic activity, underlining the significance of these molecular frameworks in developing new treatments for tuberculosis (Titova et al., 2019).
Anticancer Potential
Research by Fares et al. (2014) introduced new 2-(2-arylidenehydrazinyl)pyrido[2,3-d]pyrimidines and triazolo[4,3-a]pyrimidines with observed cytotoxic activity against cancer cell lines. Notably, some compounds exhibited significant antitumor activity, suggesting the therapeutic potential of these structures in cancer treatment (Fares et al., 2014).
Novel Synthesis Techniques
A study by Frizzo et al. (2014) highlighted the use of ultrasonic irradiation in the synthesis of novel 1,2,4-triazolo[1,5-a]pyrimidines, demonstrating an efficient methodology that offers several advantages over traditional synthesis methods, including shorter reaction times and high yields (Frizzo et al., 2014).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known to exhibit a wide range of pharmacological activities . .
Mode of Action
Compounds with similar structures have been reported to interact with their targets through various mechanisms, such as π-interactions
Biochemical Pathways
[1,2,4]triazolo[1,5-a]pyrimidines have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways
Result of Action
Compounds with similar structures have shown various biological activities, such as anti-inflammatory effects
Action Environment
The influence of environmental factors on the action, efficacy, and stability of MFCD10001595 is not well-documented. Factors such as temperature, pH, and the presence of other molecules can significantly affect a compound’s activity. For instance, the compound is stored at room temperature, suggesting that it is stable under these conditions .
Eigenschaften
IUPAC Name |
3-(7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c17-11(18)4-3-10-14-12-13-6-5-8(16(12)15-10)9-2-1-7-19-9/h1-2,5-7H,3-4H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNYMHXSAGFNDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=NC3=NC(=NN23)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B3073489.png)
![3-Phenyl-6-(pyridin-3-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3073495.png)
![[1-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B3073503.png)
![3-(5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3073510.png)
![3,6-Dicyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073514.png)
![3-(5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3073520.png)
![3-(7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3073529.png)
![3-(7-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3073543.png)